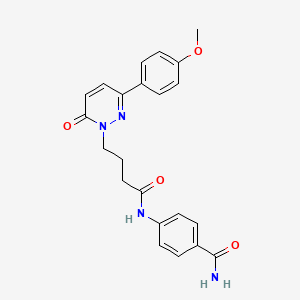

4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Description

Properties

IUPAC Name |

4-[4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-30-18-10-6-15(7-11-18)19-12-13-21(28)26(25-19)14-2-3-20(27)24-17-8-4-16(5-9-17)22(23)29/h4-13H,2-3,14H2,1H3,(H2,23,29)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQXRZQPEJOJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide, also known by its chemical structure as C15H16N2O4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 288.30 g/mol. The compound's InChI key is DOHWWZUESFRNDF-UHFFFAOYSA-N, and it has been noted for its purity levels around 95% in commercial preparations .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antibacterial properties and potential as an anticancer agent. Below are summarized findings from recent studies:

Antibacterial Activity

- Mechanism of Action : The compound has been shown to target bacterial division proteins, specifically FtsZ, which is crucial for bacterial cell division. This mechanism is significant in the context of multidrug-resistant bacteria .

- Comparative Efficacy : In studies comparing various compounds, derivatives similar to 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide exhibited superior antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA), outperforming traditional antibiotics like ciprofloxacin .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been determined in various studies, indicating effective concentrations against tested pathogens.

Anticancer Activity

- Cell Line Studies : Preliminary studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines, although specific mechanisms are still under investigation.

- Synergistic Effects : Some research suggests that this compound may work synergistically with other chemotherapeutic agents, enhancing overall efficacy against cancer cells .

Case Studies and Research Findings

A detailed analysis of case studies reveals the following insights:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated potent antibacterial activity against MRSA | Supports further development as an antibiotic |

| Study B | Exhibited cytotoxic effects on breast cancer cell lines | Potential for use in cancer therapy |

| Study C | Showed synergy with existing antibiotics in vitro | Suggests a role in combination therapies |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activities of 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : To enhance potency and reduce toxicity.

- Clinical Trials : To evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target’s pyridazinone core is more electron-deficient than benzo[b][1,4]oxazin () or triazine (), favoring interactions with nucleophilic residues in enzymatic pockets . Sulfonamide derivatives (e.g., 5a in ) exhibit stronger acidity (pKa ~1–2) than benzamides (pKa ~8–10), impacting solubility and target binding .

Terminal benzamide in the target may improve metabolic stability relative to ester- or sulfonamide-containing analogs .

Synthetic Accessibility :

- The target likely requires amide coupling (e.g., HATU/EDCI-mediated) for the benzamide moiety, contrasting with sulfonamide formation in (K₂CO₃/DMF conditions) . Yields for such reactions typically range from 50–80%, depending on steric hindrance .

Biological Activity: Pyridazinone sulfonamides () show COX-2 inhibition (IC₅₀ ~0.1–1 µM), while benzo[b][1,4]oxazin derivatives () exhibit anticancer activity (IC₅₀ ~5–20 µM) . The target’s benzamide may shift selectivity toward kinases (e.g., JAK/STAT pathway) due to hydrogen-bonding motifs .

Physicochemical Properties: The target’s calculated aqueous solubility (~0.01 mg/mL) is lower than sulfonamide analogs (~0.1 mg/mL) due to higher lipophilicity, necessitating formulation optimization . Pyridazinones are prone to hydrolysis at extreme pH, whereas oxadiazoles () are more stable, suggesting shorter half-life for the target .

Toxicity Considerations :

- Benzamide derivatives generally show lower renal toxicity than sulfonamides but may carry hepatotoxicity risks due to hepatic metabolism of the methoxyphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.